

# Everolimus-13C2,D4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Everolimus-13C2,D4

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Abstract: **Everolimus-13C2,D4** is a stable, isotopically labeled derivative of Everolimus, a potent inhibitor of the mammalian target of rapamycin (mTOR). Its primary application is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of Everolimus quantification in complex biological matrices. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of Everolimus. It further details experimental protocols for its use in analytical methodologies and presents its role within the mTOR signaling pathway through diagrams and structured data.

## **Chemical Structure and Physicochemical Properties**

**Everolimus-13C2,D4** is structurally identical to Everolimus, with the exception of isotopic labeling. It incorporates two Carbon-13 (<sup>13</sup>C) atoms and four Deuterium (D) atoms. This mass shift allows it to be distinguished from the unlabeled drug by mass spectrometry, while maintaining nearly identical chemical and physical properties, making it an ideal internal standard.

The IUPAC name for the deuterated form is  $(3S,6R,7Z,9R,10R,12R,14S,15Z,17Z,19Z,21S,23S,26R,27R,34aS)-9,27-dihydroxy-3-((R)-1-((1S,3R,4R)-4-(2-hydroxyethoxy-1,1,2,2-d4)-3-methoxycyclohexyl)propan-2-yl)-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-hexadecahydro-3H-23,27-epoxypyrido[2,1-c]oxa[1]azacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentaone. The <math display="inline">^{13}$ C positions are typically within the core structure.



Table 1: Physicochemical Properties of Everolimus-13C2,D4

Property	Value	References
CAS Number	1661009-29-5	[2][3][4]
Molecular Formula	C51 <sup>13</sup> C2H79D4NO14	[2][4]
Molecular Weight	~964.24 g/mol	[2][4][5]
Synonyms	Afinitor-13C2-d4, 42-O-(2- Hydroxyethyl)rapamycin-13C2- d4	[5]
Appearance	Solid	[6]
Solubility	Soluble in Chloroform, Methanol	[6]
Storage Temperature	2-8 °C	
Purity	≥98%	[5]
Isotopic Enrichment	Minimum 99% <sup>13</sup> C, 98% <sup>2</sup> H	[5]

## **Mechanism of Action and Biological Properties**

As a derivative of Sirolimus (Rapamycin), the biological activity of **Everolimus-13C2,D4** mirrors that of the parent compound. It functions as a potent and selective inhibitor of the mTOR kinase, specifically targeting the mTORC1 complex.[7][8]

The mechanism involves a multi-step process:

- Binding to FKBP-12: Everolimus first enters the cell and binds with high affinity to the intracellular protein FK506 Binding Protein-12 (FKBP-12).[9][10]
- Formation of Inhibitory Complex: This Everolimus/FKBP-12 complex then interacts with and inhibits the mTORC1 protein complex.[8][9][10]
- Downstream Signal Inhibition: The inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, primarily p70 S6 kinase (S6K1) and eukaryotic translation



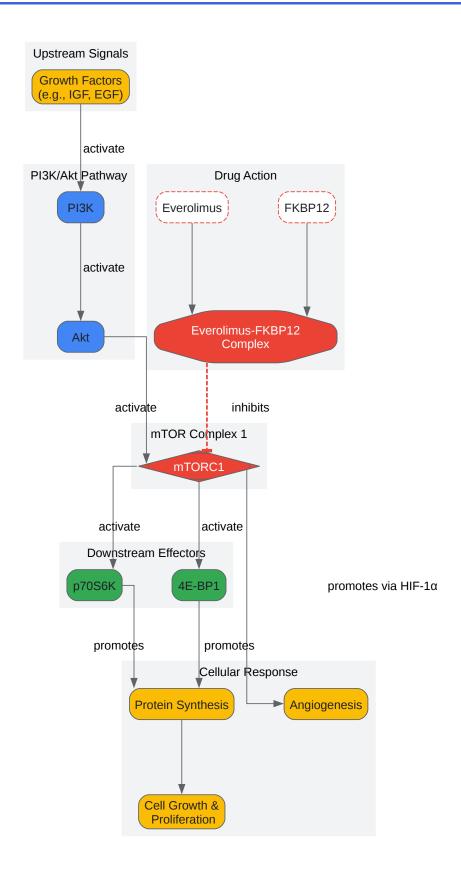
initiation factor 4E-binding protein 1 (4E-BP1). This leads to the suppression of protein synthesis.[7]

- Cell Cycle Arrest and Anti-proliferative Effects: By halting protein synthesis necessary for cell growth, Everolimus blocks the progression of the cell cycle from the G1 to the S phase, resulting in cell growth arrest and apoptosis.[7][10]
- Anti-Angiogenic Activity: Everolimus also downregulates the expression of hypoxia-inducible factor (HIF), which in turn decreases the production of vascular endothelial growth factor (VEGF). This inhibition of VEGF reduces angiogenesis, the formation of new blood vessels that tumors need to grow.[7][8][10]

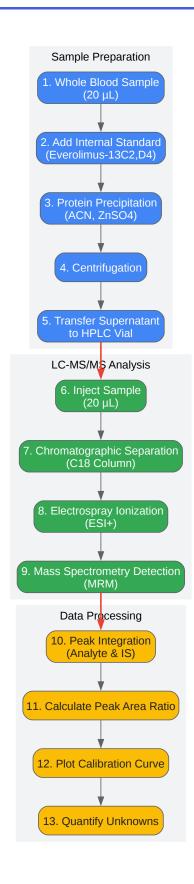
These actions confer the immunosuppressive and antineoplastic properties that make Everolimus effective in organ transplant rejection prevention and cancer therapy.[1][11]

## **Signaling Pathway Diagram**









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